molecular formula C12H22O2 B8058226 (1R)-(-)-Menthyl acetate

(1R)-(-)-Menthyl acetate

Cat. No.: B8058226
M. Wt: 198.30 g/mol
InChI Key: XHXUANMFYXWVNG-OIKLOGQESA-N
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Description

(1R)-(-)-Menthyl acetate is an organic compound that belongs to the class of esters. It is derived from menthol, a naturally occurring compound found in peppermint and other mint oils. This compound is known for its pleasant minty aroma and is widely used in the fragrance and flavor industries. Its chemical structure consists of a menthol moiety esterified with acetic acid, resulting in a compound with the molecular formula C12H22O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1R)-(-)-Menthyl acetate can be synthesized through the esterification of menthol with acetic acid or acetic anhydride. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of menthol to this compound.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar esterification methods. The process involves the continuous feeding of menthol and acetic acid or acetic anhydride into a reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature to achieve the esterification. The product is subsequently purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(1R)-(-)-Menthyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield menthol and acetic acid.

    Reduction: Reduction of this compound can lead to the formation of menthol.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Menthol and acetic acid.

    Reduction: Menthol.

    Substitution: Various substituted menthol derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-(-)-Menthyl acetate has several scientific research applications across various fields:

    Chemistry: Used as a starting material for the synthesis of other menthol derivatives and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its use in topical formulations for its cooling and soothing effects.

    Industry: Widely used in the fragrance and flavor industries for its minty aroma and taste.

Mechanism of Action

The mechanism of action of (1R)-(-)-Menthyl acetate primarily involves its interaction with sensory receptors in the skin and mucous membranes. When applied topically, it activates the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is responsible for the sensation of cold. This activation leads to a cooling sensation, making it useful in various topical formulations.

Comparison with Similar Compounds

Similar Compounds

    Menthol: The parent compound of (1R)-(-)-Menthyl acetate, known for its cooling properties.

    Isomenthol: A stereoisomer of menthol with similar properties but different spatial arrangement.

    Menthyl propionate: Another ester of menthol with a different acid component.

Uniqueness

This compound is unique due to its specific ester linkage, which imparts distinct chemical and sensory properties. Its pleasant minty aroma and cooling sensation make it particularly valuable in the fragrance and flavor industries, as well as in medicinal applications.

Properties

IUPAC Name

[(5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11?,12?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXUANMFYXWVNG-OIKLOGQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(C(C1)OC(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2623-23-6
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-menthyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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